molecular formula C21H34N2O3 B11207134 4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11207134
M. Wt: 362.5 g/mol
InChI Key: MIPQKURYRCQNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, an oxo group at the 2-position, and an undecyl chain attached to the nitrogen atom. Its structural complexity and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of the hydroxy and oxo groups through selective oxidation reactions. The undecyl chain is then attached via nucleophilic substitution reactions, often using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the reactions. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The undecyl chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides (e.g., undecyl bromide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the oxo group can produce quinoline alcohols.

Scientific Research Applications

4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and oxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. The undecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the undecyl chain, resulting in different physicochemical properties.

    4-Hydroxy-2-oxo-N-methyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a methyl group instead of an undecyl chain, affecting its biological activity and solubility.

Uniqueness

4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its long undecyl chain, which significantly influences its lipophilicity and interaction with biological membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-undecyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23-21(18)26/h2-15H2,1H3,(H,22,25)(H2,23,24,26)

InChI Key

MIPQKURYRCQNLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.